molecular formula C12H15FN5O12P3 B11937182 2'-Deoxy-4'-Ethynyl-2-Fluoroadenosine 5'-(Tetrahydrogen Triphosphate) CAS No. 950913-56-1

2'-Deoxy-4'-Ethynyl-2-Fluoroadenosine 5'-(Tetrahydrogen Triphosphate)

Cat. No.: B11937182
CAS No.: 950913-56-1
M. Wt: 533.19 g/mol
InChI Key: BUMPFXRZUYYODO-QRPMWFLTSA-N
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Description

4’-Ethynyl-2-fluoro-2’-deoxyadenosine triphosphate (EFdA-TP) is a highly potent nucleoside reverse transcriptase inhibitor. It is primarily investigated for its efficacy in treating and preventing human immunodeficiency virus (HIV) infections. EFdA-TP works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EFdA-TP involves multiple steps, starting from the precursor 4’-ethynyl-2-fluoro-2’-deoxyadenosine. The compound is phosphorylated to form the triphosphate derivative. The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of EFdA-TP follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is purified using high-performance liquid chromatography to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

EFdA-TP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents like phosphorus oxychloride and catalysts such as imidazole. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yield .

Major Products

The major product formed from these reactions is the triphosphate derivative, EFdA-TP, which is the active form used in antiviral therapies .

Scientific Research Applications

EFdA-TP has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study nucleoside analogs and their interactions with enzymes.

    Biology: Investigated for its role in inhibiting viral replication, particularly in HIV research.

    Medicine: Explored as a potential therapeutic agent for HIV treatment and prevention.

    Industry: Utilized in the development of antiviral drugs and diagnostic tools

Mechanism of Action

EFdA-TP exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It acts as a competitive substrate for deoxyadenosine triphosphate, leading to chain termination during DNA synthesis. This inhibition prevents the virus from replicating and spreading .

Comparison with Similar Compounds

Similar Compounds

  • Tenofovir disoproxil fumarate
  • Emtricitabine
  • Lamivudine

Uniqueness

EFdA-TP is unique due to its high potency and ability to inhibit reverse transcriptase through multiple pathways. Unlike other nucleoside reverse transcriptase inhibitors, EFdA-TP can act as both an immediate and delayed chain terminator, making it highly effective against drug-resistant strains of HIV .

Properties

CAS No.

950913-56-1

Molecular Formula

C12H15FN5O12P3

Molecular Weight

533.19 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H15FN5O12P3/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22)/t6-,7+,12+/m0/s1

InChI Key

BUMPFXRZUYYODO-QRPMWFLTSA-N

Isomeric SMILES

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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